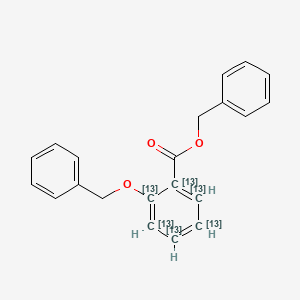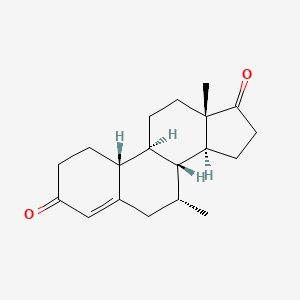
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-nitrophenylboronic acid: is an organoboron compound with the molecular formula C6H4BF2NO4. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, such as 3,4-Difluoro-5-nitrophenylboronic Acid, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it involves the transmetalation of organoboron compounds .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at room temperature .
Metabolic Pathways
The compound’s involvement in Suzuki-Miyaura cross-coupling reactions suggests that it may interact with palladium complexes and other organoboron compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,4-difluoro-5-nitrophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-nitrophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Palladium Catalyst: Often used in the form of palladium acetate or palladium chloride.
Base: Common bases include potassium carbonate or sodium hydroxide.
Solvent: Typical solvents are tetrahydrofuran or dimethylformamide.
Temperature: Reactions are usually conducted at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, 3,4-difluoro-5-nitrophenylboronic acid is used as a building block for the construction of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for the formation of biaryl structures .
Biology and Medicine: The presence of fluorine and nitro groups may enhance the compound’s bioactivity and stability .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its role in the formation of carbon-carbon bonds is crucial for the development of new materials with desirable properties .
Mechanism of Action
The mechanism of action for 3,4-difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, resulting in the formation of the biaryl product.
Comparison with Similar Compounds
- 3,5-Difluoro-2-nitrophenylboronic acid
- 3-Fluorophenylboronic acid
- 2,3-Difluoro-4-(trifluoromethoxy)phenylboronic acid
Uniqueness: 3,4-Difluoro-5-nitrophenylboronic acid is unique due to the specific positioning of its fluorine and nitro groups, which can influence its reactivity and the properties of the resulting products. The presence of both electron-withdrawing fluorine atoms and a nitro group can enhance the compound’s stability and reactivity in various chemical reactions .
Properties
CAS No. |
158178-36-0 |
|---|---|
Molecular Formula |
C7H4BF5O3 |
Molecular Weight |
241.908 |
IUPAC Name |
[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |
InChI Key |
PZEDUBGEXJWKJW-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
Synonyms |
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


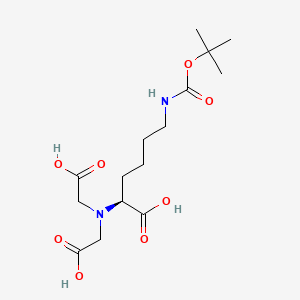
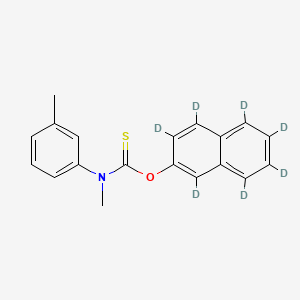
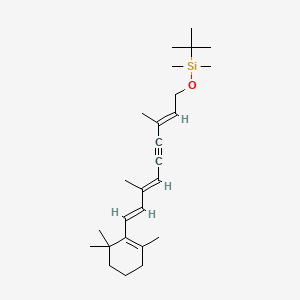

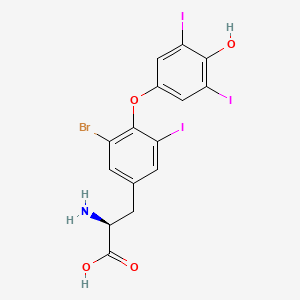
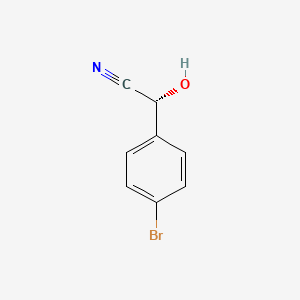
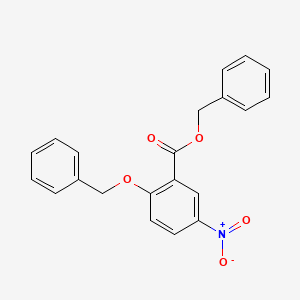
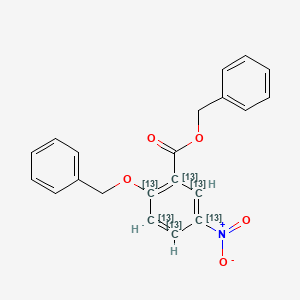
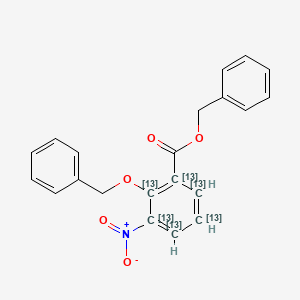
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
